![molecular formula C9H12N2O4S B2805242 Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate CAS No. 494763-49-4](/img/structure/B2805242.png)
Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate
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Description
Scientific Research Applications
Synthesis and Structural Analysis
The compound Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate has been explored in various synthetic and structural analyses. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran led to the synthesis of 6-methyl-3-(thietan-3-yl)uracil, which was further reacted to produce compounds with potential for detailed conformational behavior analysis determined by internal rotation, as demonstrated through computer modeling and physical characterization methods such as X-ray analysis, NMR, and IR spectroscopy (Kataev et al., 2021).
Polymer Synthesis
Polyamides containing nucleobase moieties such as theophylline and thymine were synthesized through reactions involving the compound of interest or its derivatives. These polymers, characterized by their solubility in DMSO, formic acid, and water, demonstrate the versatility of this compound in creating materials with potential biomedical applications (Hattori & Kinoshita, 1979).
Green Chemistry Approaches
An environmentally benign method for producing dimethylated 1,6-dihydropyrimidines utilized the subject compound as a precursor, showcasing the move towards more sustainable chemical syntheses. This method employed non-toxic and environmentally friendly reagents, highlighting the compound's role in developing safer synthetic protocols (Wang, Quan, & Zhang, 2008).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of the target compound have been explored for their antiparasitic activities, demonstrating the potential for the development of novel therapeutic agents against diseases like malaria and leishmaniasis. The synthesis of specific derivatives and their biological assessment indicate the compound's utility in drug discovery and development (Azas et al., 2003).
Novel Heterocyclic Compounds
Research has also delved into synthesizing novel heterocyclic compounds through reactions involving the compound, highlighting its role as a precursor in the synthesis of complex molecules with potential pharmaceutical applications. These studies underscore the compound's importance in organic and medicinal chemistry research for generating new molecular scaffolds (Abbas et al., 2006).
properties
IUPAC Name |
methyl 2-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-10-6(12)4-7(11(2)9(10)14)16-5-8(13)15-3/h4H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQGWRQXZNFKCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate |
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